

# Diisostearyl Fumarate: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Diisostearyl fumarate*

Cat. No.: *B056379*

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## Abstract

**Diisostearyl fumarate** is a high-molecular-weight, branched-chain diester synthesized from fumaric acid and isostearyl alcohol. Its unique structure, characterized by the steric hindrance provided by two bulky isostearyl chains, results in a substance with exceptional stability, low viscosity, and a non-greasy feel.[1] These properties make it a valuable ingredient in cosmetics, and its role as a plasticizer and lubricant is being explored in the development of advanced polymers and synthetic materials.[1] This technical guide provides an in-depth overview of the physicochemical properties of **diisostearyl fumarate**, its synthesis, and the analytical methods for its characterization. While specific quantitative data for some properties are not readily available in the public domain, this guide compiles the existing information and provides context through comparison with related fumarate esters.

## Physicochemical Properties

**Diisostearyl fumarate** is a large, complex ester with properties that are primarily dictated by its molecular structure. The long, branched isostearyl chains contribute to its liquid state at room temperature, its high oxidative and thermal stability, and its emollient characteristics.[1]

## General and Chemical Properties

A summary of the general and chemical properties of **diisostearyl fumarate** is presented in Table 1.

Property	Value	Source
CAS Number	113431-53-1	[1][2]
Molecular Formula	C40H76O4	[1][2]
Molecular Weight	621.03 g/mol	[2]
IUPAC Name	bis(16-methylheptadecyl) (E)-but-2-enedioate	[1]
Synonyms	Pelemol DISF, Schercemol DISF, Schercemol DISF ester, 2-Butenedioic acid (E)-,diisooctadecyl ester	[2]
Physical Form	Liquid	[1]
Solubility	Soluble in DMSO and Methanol.[3] Insoluble in water.	

## Thermal and Physical Properties

Specific quantitative data for the thermal and physical properties of **diisostearyl fumarate** are not widely published. Table 2 provides available qualitative information and comparative data from related compounds to offer a likely range for these properties.

Property	Value	Notes	Source
Melting Point	Not available	Differential Scanning Calorimetry (DSC) of related fumarate esters shows melting transitions in the range of ~50–70°C.[1] For comparison, the melting point of Dimethyl fumarate is 102-106 °C[4] and Diisobutyl fumarate is 8 °C.[5][6]	[1][4][5][6]
Boiling Point	Not available	Higher molecular weight esters like diisostearyl fumarate are expected to have a high boiling point and low volatility.[1] For comparison, the boiling point of Dimethyl fumarate is 192-193 °C[4] and Diisobutyl fumarate is 249 °C.[5]	[1][4][5]
Density	Not available		
Viscosity	Low viscosity	The branched isostearyl chains contribute to low viscosity and excellent flow properties.[1] Higher molecular weight esters generally exhibit greater viscosity.[1]	[1]

Pour Point

Low

The molecular structure with bulky, branched chains prevents crystallization, leading to a low pour point.[1]

## Experimental Protocols

### Synthesis of Diisostearyl Fumarate

**Diisostearyl fumarate** is synthesized via the esterification of fumaric acid with isostearyl alcohol.[1]

Reaction Scheme:

Fumaric Acid + 2 Isostearyl Alcohol  $\xrightarrow{\text{(Acid Catalyst, Heat)}}$  **Diisostearyl Fumarate** + 2 H<sub>2</sub>O

General Protocol:

- Reactants: Fumaric acid and isostearyl alcohol are the primary reactants.
- Catalyst: An acid catalyst, such as sulfuric acid, is typically used to facilitate the reaction.[1]
- Temperature: The reaction is carried out under controlled temperatures, generally in the range of 80–120°C.[1]
- Reaction Monitoring: The progress of the reaction can be monitored by measuring the amount of water produced or by analyzing the reaction mixture using techniques like Thin Layer Chromatography (TLC).
- Purification: Post-synthesis, the product is purified to remove any unreacted starting materials, catalyst, and byproducts. Purification methods may include washing, neutralization, and distillation under reduced pressure. Purity is often assessed using High-Performance Liquid Chromatography (HPLC) for residual reactants and Gas Chromatography (GC) for volatile byproducts.[1]

## Characterization and Quality Control

A variety of analytical techniques are employed to confirm the structure and purity of the synthesized **diisostearyl fumarate**.

### 2.2.1. Spectroscopic Methods

- Fourier-Transform Infrared (FTIR) Spectroscopy: Used to identify the functional groups present in the molecule. Key characteristic peaks include:
  - Ester carbonyl (C=O) stretch around  $1740\text{ cm}^{-1}$ .[\[1\]](#)
  - Trans C=C double bond stretch of the fumarate group around  $1640\text{ cm}^{-1}$ .[\[1\]](#)
- Nuclear Magnetic Resonance (NMR) Spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ): Provides detailed information about the molecular structure, confirming the formation of the ester bonds and the presence and structure of the isostearyl chains.[\[1\]](#)
- Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the molecule, confirming the chemical formula  $\text{C}_{40}\text{H}_{76}\text{O}_4$ .[\[1\]](#)

### 2.2.2. Thermal Analysis

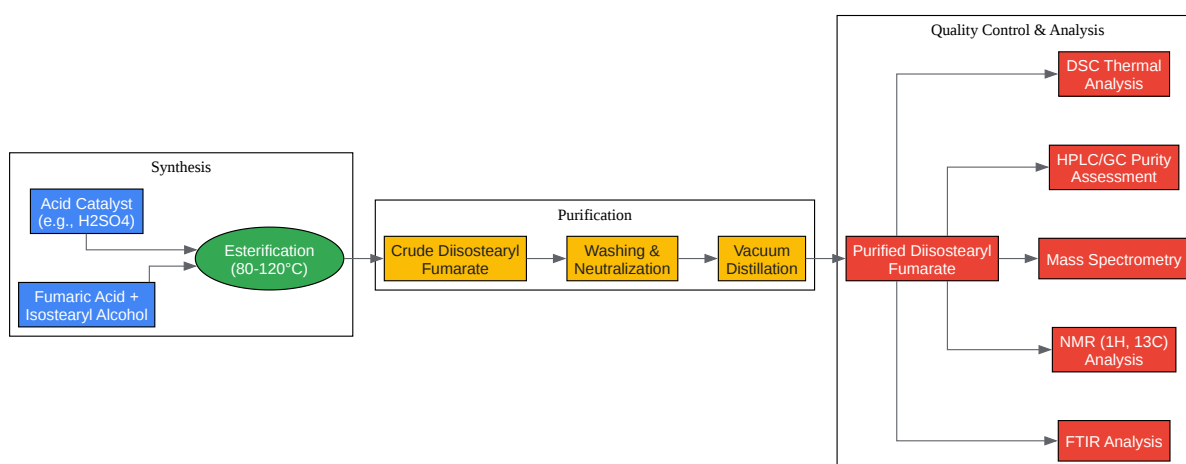
- Differential Scanning Calorimetry (DSC): Measures thermal transitions such as melting point and glass transition temperature. While specific data for **diisostearyl fumarate** is not readily available, DSC is a key technique for characterizing its thermal behavior.[\[1\]](#)

### 2.2.3. Chromatographic Methods

- High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product by separating it from any non-volatile impurities and unreacted starting materials.[\[1\]](#)
- Gas Chromatography (GC): Employed to detect and quantify any volatile byproducts or residual solvents from the synthesis process.[\[1\]](#)

## Visualization of Synthesis and Analysis Workflow

The following diagram illustrates the general workflow for the synthesis and quality control of **diisostearyl fumarate**.



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Caption: Synthesis and Quality Control Workflow for **Diisostearyl Fumarate**.

## Applications and Research Interest

**Diisostearyl fumarate**'s primary applications are in the cosmetics industry, where it functions as a non-greasy emollient and skin-conditioning agent.<sup>[7]</sup> Its ability to provide a smooth skin feel and its stability make it suitable for a variety of formulations. In the field of materials science, it is investigated as a plasticizer for polymers like PVC and as a high-performance

lubricant, owing to its excellent thermal and oxidative stability.[1] For drug development professionals, its properties as a stable, non-greasy vehicle may be of interest for topical and transdermal delivery systems, although this application is less documented.

## Conclusion

**Diisostearyl fumarate** is a specialty chemical with a unique combination of properties derived from its high molecular weight and branched structure. While a comprehensive set of quantitative physicochemical data is not yet publicly available, the existing information on its synthesis, qualitative properties, and analytical characterization provides a strong foundation for its application in research and development. Further studies to determine its precise physical and thermal properties would be beneficial for expanding its use in various technical fields.

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- To cite this document: BenchChem. [Diisostearyl Fumarate: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b056379#physicochemical-properties-of-diisostearyl-fumarate]

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